1-(Pyrrolidin-3-yl)pentan-2-one

Description

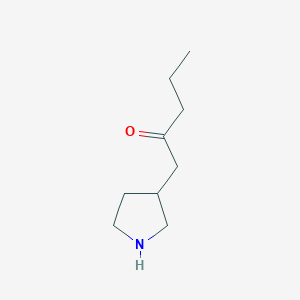

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-pyrrolidin-3-ylpentan-2-one |

InChI |

InChI=1S/C9H17NO/c1-2-3-9(11)6-8-4-5-10-7-8/h8,10H,2-7H2,1H3 |

InChI Key |

LKUYBZGNKGUVRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1CCNC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and relative quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 1-(Pyrrolidin-3-yl)pentan-2-one, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pentanone chain would exhibit chemical shifts influenced by the adjacent carbonyl group, while the pyrrolidine (B122466) ring protons would be affected by the nitrogen atom and their position on the saturated ring. The N-H proton of the secondary amine would likely appear as a broad singlet.

The ¹³C NMR spectrum complements the proton data by revealing the number of unique carbon environments. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm for ketones. Other carbons in the aliphatic chain and the pyrrolidine ring would appear at higher fields.

Expected ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (pentanone) | ~0.9 | Triplet (t) |

| CH₂ (pentanone, ethyl) | ~1.6 | Sextet (sxt) |

| CH₂ (pentanone, propyl) | ~2.4 | Triplet (t) |

| CH₂ (adjacent to C=O) | ~2.5 | Dd, m |

| CH (pyrrolidine) | ~3.0 | Multiplet (m) |

| CH₂ (pyrrolidine, adjacent to NH) | ~2.8 - 3.2 | Multiplet (m) |

| CH₂ (pyrrolidine) | ~1.8 - 2.2 | Multiplet (m) |

| NH (pyrrolidine) | Broad singlet | Broad s |

Expected ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~210 |

| CH₃ (pentanone) | ~14 |

| CH₂ (pentanone, ethyl) | ~18 |

| CH₂ (pentanone, propyl) | ~45 |

| CH₂ (adjacent to C=O) | ~50 |

| CH (pyrrolidine) | ~35 |

| CH₂ (pyrrolidine, C2/C5) | ~45-55 |

| CH₂ (pyrrolidine, C4) | ~25-35 |

Two-Dimensional NMR Methodologies (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the pentanone chain and the pyrrolidine ring separately.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, helping to determine the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated from other components before being ionized, typically by electron ionization (EI). EI is a high-energy method that causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage on either side of the carbonyl group.

Cleavage of the C-C bond between the pyrrolidine ring and the pentanone side chain.

Fragmentation of the pyrrolidine ring itself, a common pathway for such structures. nih.gov The iminium ion formed by cleavage at the C3-Cα bond is often a dominant fragment in related compounds.

Predicted Key Mass Fragments (m/z) in EI-MS

| m/z | Possible Fragment Identity |

|---|---|

| 155 | [M]⁺ (Molecular Ion) |

| 126 | [M-C₂H₅]⁺ |

| 98 | [C₅H₈NO]⁺ (from cleavage next to C=O) |

| 84 | [C₅H₁₀N]⁺ (Pyrrolidinyl-methyl iminium ion) |

| 71 | [C₄H₉O]⁺ (Pentanoyl cation) or [C₄H₉N]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | [C₂H₃O]⁺ (Acetyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound (C₉H₁₇NO), HRMS would confirm the molecular ion's mass as 155.1310 g/mol , distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features:

A strong, sharp absorption band characteristic of a ketone C=O stretch , typically appearing around 1715 cm⁻¹. nih.gov

A moderate absorption for the secondary amine N-H stretch in the region of 3300-3500 cm⁻¹.

Absorption bands corresponding to aliphatic C-H stretching just below 3000 cm⁻¹.

An N-H bending vibration, typically seen around 1590-1650 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | ~1715 | Strong |

| Secondary Amine (N-H) | Stretch | ~3300-3500 | Moderate |

| Secondary Amine (N-H) | Bend | ~1590-1650 | Moderate |

| Alkane (C-H) | Stretch | ~2850-2960 | Strong |

Advanced Chromatographic Separations

Chromatographic techniques are paramount for the separation and analysis of complex mixtures. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful means for its characterization.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for verifying the purity of non-volatile and thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

Detailed research findings on the HPLC analysis of closely related synthetic cathinones demonstrate the utility of this method for purity profiling. For instance, the analysis of analogous compounds often employs reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection.

Illustrative HPLC Method Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm / Mass Spectrometry (MS) |

| Injection Volume | 1 µL |

Note: This data is illustrative and based on methods for structurally similar compounds.

The purity of this compound would be determined by integrating the peak area of the main compound and any impurities detected. The percentage purity is calculated by dividing the main peak area by the total area of all peaks.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a robust technique for the analysis of volatile compounds. For the analysis of this compound, which may require derivatization to enhance volatility and thermal stability, GC-MS provides high-resolution separation and definitive structural information.

Forensic analysis of synthetic cathinones frequently utilizes GC-MS. The electron ionization (EI) mass spectra of these compounds are often characterized by specific fragmentation patterns that aid in their identification. For example, the analysis of α-D2PV, a related pyrrolidinyl cathinone (B1664624), on a GC-MS system with a non-polar column like a Restek Rtx-5MS, showed characteristic fragmentation. nih.gov Thermal degradation in the injection port is a potential issue for some cathinones, which can lead to the appearance of additional peaks in the chromatogram. nih.gov

Typical GC-MS Parameters for Analysis:

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Note: This data is illustrative and based on methods for structurally similar compounds such as those found in forensic chemistry. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the 3-position of the pyrrolidine ring means that this compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, determining the enantiomeric purity is critical. Chiral chromatography is the most common method for separating and quantifying enantiomers.

This separation can be achieved using chiral stationary phases (CSPs) in either HPLC or GC. The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of compounds.

For the enantiomeric separation of pyrrolidine-containing compounds, HPLC with a chiral column is often the method of choice. The mobile phase composition, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers.

Illustrative Chiral HPLC Method for Enantiomeric Purity:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Note: This data is illustrative and based on general methods for the chiral separation of analogous compounds.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Stereochemical Analysis of Pyrrolidin 3 Yl Pentan 2 One Derivatives

Identification and Assignment of Stereogenic Centers

A stereogenic center is typically a carbon atom bonded to four different substituent groups, leading to non-superimposable mirror-image forms of the molecule, known as enantiomers. In the case of 1-(pyrrolidin-3-yl)pentan-2-one, the stereogenic center is located at the C3 position of the pyrrolidine (B122466) ring.

The four distinct groups attached to this carbon are:

A hydrogen atom (-H)

A methylene (B1212753) ketone group (-CH2-CO-CH2CH2CH3)

One arm of the pyrrolidine ring (-CH2-N-)

The other arm of the pyrrolidine ring (-CH2-C-)

Due to this single chiral center, this compound can exist as a pair of enantiomers, designated as (R)-1-(pyrrolidin-3-yl)pentan-2-one and (S)-1-(pyrrolidin-3-yl)pentan-2-one. The assignment of the absolute configuration (R or S) is determined by applying the Cahn-Ingold-Prelog priority rules to the four substituents.

The synthesis of pyrrolidine derivatives with defined stereochemistry is a significant area of research, often starting from chiral precursors like proline or employing stereoselective methods to control the formation of the chiral centers. Techniques such as asymmetric synthesis or chiral chromatography are essential for obtaining enantiomerically pure samples of such compounds.

Table 1: Stereogenic Center of this compound

| Stereocenter Location | Number of Stereoisomers | Types of Isomers |

|---|---|---|

| C3 of the pyrrolidine ring | 2 | Enantiomers (R/S) |

Impact of Stereoisomerism on Molecular Recognition Processes

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological macromolecules like proteins and receptors, which are themselves chiral. The different spatial orientation of substituents in stereoisomers can lead to significant variations in biological activity. While direct research on the molecular recognition of this compound is not extensively documented, the principles governing its parent class of pyrrolidine derivatives are well-established.

For many biologically active pyrrolidine derivatives, one enantiomer often exhibits significantly higher affinity or efficacy for a specific biological target than its mirror image. For instance, in studies of novel κ-opioid receptor agonists based on a complex tetrahydroisoquinoline scaffold containing a pyrrolidinyl methyl group, the different stereoisomers displayed vastly different binding affinities. The (1S,18S)-isomer was identified as the most potent, with a binding affinity (Ki) of 0.0059 nM, demonstrating high stereoselectivity at the receptor site.

Table 2: Illustrative Data on Stereoisomer Potency in a Related Pyrrolidine Derivative

| Compound Isomer | Target Receptor | Binding Affinity (Ki) in nM |

|---|---|---|

| Racemic Mixture (maj-3c) | κ-Opioid Receptor | 0.033 |

| (1S, 18S)-Isomer | κ-Opioid Receptor | 0.0059 |

Data from a study on 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, illustrating the principle of stereoselective binding.

Mechanistic Organic Chemistry of 1 Pyrrolidin 3 Yl Pentan 2 One Transformations

Elucidation of Reaction Mechanisms for Key Bond Formations

The synthesis of pyrrolidine-containing ketones can be achieved through various mechanistic pathways, with the formation of the carbon-nitrogen bond being a critical step. One of the most common strategies involves the nucleophilic substitution of an α-haloketone.

A prevalent method for synthesizing α-aminoketones is the amination of an α-bromoketone. researchgate.net This reaction proceeds via a standard SN2 mechanism. For a compound like 1-(pyrrolidin-3-yl)pentan-2-one, the synthesis would likely start with a protected pyrrolidine (B122466) derivative to control reactivity. The key step involves the nucleophilic attack of the pyrrolidine nitrogen atom on the electrophilic carbon adjacent to the ketone.

Mechanism: SN2 Amination of an α-Bromoketone

Enolization/Enolate Formation: The ketone precursor, pentan-2-one, is first brominated at the α-carbon. This reaction is typically catalyzed by acid or base and proceeds through an enol or enolate intermediate.

Nucleophilic Attack: The pyrrolidine amine acts as a nucleophile, attacking the carbon atom bearing the bromine atom.

Displacement: The bromide ion is displaced as a leaving group, forming a new carbon-nitrogen bond. An excess of the amine or an additional base is used to neutralize the hydrogen bromide produced.

Another powerful method for constructing the pyrrolidine ring itself is through [3+2] cycloaddition reactions. mdpi.com This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is a well-established route to substituted pyrrolidines. nih.govelsevierpure.com The mechanism is concerted and pericyclic, and its stereochemical outcome is highly dependent on the frontier molecular orbitals of the reactants. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the mechanisms of more complex transformations, like the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov These studies have shown that product formation can be under either kinetic or thermodynamic control, with the kinetically favored product often being formed via a pathway with the lowest activation energy (ΔG#). nih.gov

Studies on Regio- and Stereocontrol in Synthesis

Achieving specific regio- and stereoisomers is a significant challenge in the synthesis of substituted pyrrolidines. elsevierpure.com Researchers have developed several strategies to control these outcomes.

Catalytic Asymmetric Hydrogenation: For the synthesis of chiral pyrrolidine intermediates, catalytic asymmetric hydrogenation is a key technique. In the synthesis of a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a chiral DM-SEGPHOS-Ru(II) complex was used to hydrogenate a β-keto-γ-lactam. researchgate.netnih.gov This method resulted in excellent stereoselectivity, achieving a high diastereomeric excess (de >98%) and enantiomeric excess (ee >99%) after recrystallization. researchgate.netnih.gov

Substrate and Reagent Control in Cycloadditions: In 1,3-dipolar cycloaddition reactions, the regio- and stereochemistry are governed by the specific reactants used. nih.govelsevierpure.com A study on the reaction of azomethine ylides with indolin-2-one derivatives demonstrated a remarkable inversion of regioselectivity based on the substitution pattern of the reactants. elsevierpure.com The precise structures of the resulting cycloaddition products were confirmed using advanced NMR techniques. elsevierpure.com High diastereoselectivity (dr >20:1) has been reported in similar [3+2] cycloadditions to form spiro-pyrrolidine compounds. mdpi.com

Stereoelectronic Effects: The inherent conformation of the pyrrolidine ring can be controlled by introducing specific substituents. Selective fluorination, for example, can induce significant conformational changes due to stereoelectronic effects. beilstein-journals.org A generalized anomeric effect, resulting from nN→σ*C-F electron delocalization, is particularly important in controlling the conformation of α-fluoro isomers. beilstein-journals.org This demonstrates how substituent effects can be harnessed to enforce a desired three-dimensional structure.

| Method | Transformation | Selectivity Achieved | Key Factor(s) | Reference(s) |

| Catalytic Asymmetric Hydrogenation | Reduction of a β-keto-γ-lactam | de: 98%, ee: >99% | Chiral DM-SEGPHOS-Ru(II) catalyst | researchgate.net, nih.gov |

| SN2 Substitution | Reaction with methylamine | Inversion of configuration | SN2 mechanism at a chiral center | researchgate.net, nih.gov |

| [3+2] Cycloaddition | Azomethine ylide + alkene | dr: >20:1 | Substrate structure, reaction conditions | mdpi.com |

| [3+2] Cycloaddition | Azomethine ylide + indolin-2-one | Inversion of regioselectivity | Substituents on isatin (B1672199) and indolin-2-one | elsevierpure.com |

Reactivity of the Pyrrolidine Moiety

The pyrrolidine ring in this compound contains a secondary amine, which is a key center of reactivity. This amine is basic and nucleophilic, and its presence defines many of the compound's chemical properties.

The nitrogen atom can be protonated by acids to form a pyrrolidinium (B1226570) salt. As a nucleophile, the pyrrolidine nitrogen is central to the synthesis of the molecule itself, for instance, in the amination of an α-haloketone. The pyrrolidine ring can also undergo substitution reactions where it may be replaced by other nucleophiles under specific conditions. evitachem.com

Furthermore, the pyrrolidine scaffold is a versatile platform for chemical modification. nih.govfrontiersin.org The ability to introduce substituents at various positions on the ring allows for the fine-tuning of a molecule's properties. In many complex syntheses, the pyrrolidine nitrogen is protected, often as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent unwanted side reactions while other parts of the molecule are being modified. The deprotection step then reveals the reactive amine for further functionalization.

Reactivity of the Pentan-2-one Ketone Group

The pentan-2-one portion of the molecule features a ketone carbonyl group, which is a site of significant electrophilicity and enables reactivity at the adjacent α-carbons.

Reactions at the Carbonyl Carbon:

Reduction: The ketone group can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com This transformation converts the ketone into a hydroxyl group.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, forming the basis for reactions like Grignard additions or cyanohydrin formation.

Reactions at the α-Carbon: The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and is central to many key reactions.

Halogenation: As seen in the synthesis of related α-aminoketones, the α-position can be halogenated (e.g., brominated) under acidic or basic conditions via an enol or enolate intermediate. researchgate.netdrugs.ie

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide, allowing for the formation of new carbon-carbon bonds at the α-position.

The reactivity of the ketone group is fundamental to both the synthesis and the potential transformations of this compound.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Ketone (Carbonyl) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | evitachem.com, |

| Ketone (α-Carbon) | Bromination | Br₂, AlCl₃ (cat.) | α-Bromoketone | |

| Pyrrolidine (Amine) | Nucleophilic Substitution | Acts as nucleophile on α-haloketone | α-Aminoketone | , researchgate.net |

| Pyrrolidine (Ring) | Substitution | Stronger nucleophiles | Replaced pyrrolidine ring | evitachem.com, |

Computational Chemistry and Molecular Modeling of 1 Pyrrolidin 3 Yl Pentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in determining the electronic structure of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) and semi-empirical methods such as AM1 are employed to calculate molecular orbitals, charge distributions, and reactivity indices.

For instance, in studies of related pyrrolidin-2-one derivatives, quantum chemical calculations have been instrumental. nih.gov Specifically, the AM1 quantum chemical procedure has been used to fully optimize the three-dimensional structures of these compounds to ensure they represent true energy minima. nih.gov Such calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Furthermore, these calculations can determine electrostatic potential maps, which visualize the charge distribution across the molecule. Areas with negative electrostatic potential are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack. For 1-(Pyrrolidin-3-yl)pentan-2-one, the nitrogen atom in the pyrrolidine (B122466) ring and the oxygen atom of the ketone group would be expected to be regions of high electron density, influencing their interaction with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and how it behaves over time.

MD simulations on derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) have been performed to understand their interaction with biological targets like deoxyribonuclease I (DNase I). These simulations can reveal the stability of the molecule in a binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For this compound, conformational analysis would be crucial to understand the spatial arrangement of the pentan-2-one substituent relative to the pyrrolidine ring. The flexibility of the pentyl chain and the puckering of the pyrrolidine ring would result in a complex conformational landscape. MD simulations could track the dynamic changes in the molecule's conformation in an aqueous environment or when interacting with a receptor, providing insights into its bioactive conformation. These simulations can also help in understanding the stability of different conformers and the energy barriers between them.

In Silico Screening and Molecular Docking Studies for Interaction Prediction

In silico screening and molecular docking are powerful computational methods used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. These techniques are pivotal in drug discovery for identifying potential drug candidates.

While specific docking studies for this compound are not readily found, research on analogous pyrrolidine derivatives highlights the utility of this approach. For example, molecular docking studies on pyrrolidine derivatives have been conducted to investigate their potential as neuraminidase inhibitors and have identified key amino acid residues like Trp178, Arg371, and Tyr406 in the active site as crucial for binding. nih.gov Similarly, docking studies of other pyrrolidine derivatives into the dopamine (B1211576) D3 receptor have been performed to assess their potential as anti-Parkinson's agents. mdpi.com

For this compound, molecular docking could be employed to screen it against a panel of potential biological targets. The pyrrolidine scaffold is a common motif in many biologically active compounds, suggesting it could interact with various receptors. Docking simulations would predict the preferred binding pose and calculate a docking score, which is an estimate of the binding affinity. These predictions can then guide experimental validation.

Table 1: Example of Molecular Docking Results for a Pyrrolidine Analog

| Target Protein | Ligand (Analog) | Docking Score (kcal/mol) | Key Interacting Residues |

| Neuraminidase | Pyrrolidine Derivative | -8.5 | Trp178, Arg371, Tyr406 |

| Dopamine D3 Receptor | Pyrrolidine-based ligand | -9.2 | Asp110, Phe346 |

Note: The data in this table is illustrative and based on findings for related pyrrolidine derivatives, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of pyrrolidine derivatives. For instance, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov This study used molecular descriptors derived from quantum chemical calculations and molecular modeling to create a model that could explain up to 91% of the variance in the observed activity. nih.govnih.gov The statistical analysis revealed that the antiarrhythmic activity was mainly dependent on specific descriptors related to the molecular shape and electronic properties. nih.gov

Another study focused on 3D-QSAR models for pyrrolidine derivatives as neuraminidase inhibitors, which showed that hydrogen bonds and electrostatic factors were highly correlated with their inhibitory activity. nih.gov Similarly, QSAR models for pyrrolidine derivatives as Mcl-1 inhibitors have been developed, demonstrating good stability and predictability. tandfonline.com

For this compound, a QSAR study would require a dataset of structurally similar compounds with measured biological activity against a specific target. By calculating various molecular descriptors for these compounds, a predictive model could be built. This model would help in understanding which structural features of the pyrrolidinyl-pentanone scaffold are crucial for activity and could guide the design of more potent analogs.

Table 2: Statistical Parameters from a QSAR Study on Pyrrolidin-2-one Analogs

| Statistical Parameter | Value | Description |

| r² | 0.91 | Coefficient of determination, indicates the goodness of fit |

| q² | 0.85 | Cross-validated correlation coefficient, indicates predictive ability |

| F-test | 120.5 | A measure of the statistical significance of the model |

| Standard Error | 0.25 | The standard deviation of the residuals |

Note: The data in this table is representative of a typical QSAR study on related pyrrolidinone analogs and serves as an example.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as Versatile Synthetic Intermediates

1-(Pyrrolidin-3-yl)pentan-2-one is recognized as a versatile synthetic intermediate, primarily due to the presence of two distinct reactive sites: the pyrrolidine (B122466) ring and the ketone functional group. The secondary amine within the pyrrolidine ring is nucleophilic and can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse substituents. This reactivity is fundamental to its role as a precursor in more complex molecular architectures.

The ketone moiety provides a complementary site for chemical modification. It can participate in reactions such as nucleophilic additions, reductions to the corresponding alcohol, reductive aminations, and condensations (e.g., aldol (B89426) or Knoevenagel reactions). The ability to selectively react at either the amine or the ketone, or to engage both in sequential or one-pot procedures, allows chemists to construct a wide array of derivatives from this single starting material. This versatility makes it a useful component in synthetic campaigns aimed at producing novel compounds. For instance, substituted pyrrolidines are key intermediates in the synthesis of a range of target molecules. aalto.fi

Building Blocks for Complex Organic Molecules

The structural framework of this compound makes it an ideal building block for the assembly of more complex organic molecules, particularly those of pharmaceutical interest. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. aalto.fi Its presence often imparts favorable pharmacokinetic properties, such as improved water solubility and the ability to form hydrogen bonds, which are crucial for biological activity.

Commercially available as a building block chemicalregister.comsigmaaldrich.com, this compound serves as a starting point for constructing larger, more intricate molecules. For example, the pyrrolidine core is central to the structure of complex peptide-based drugs like Leuprorelin and Tirzepatide, which feature modified pyrrolidine (proline) residues. wikipedia.orgwikipedia.org Chemists can leverage the reactive handles of this compound to append additional pharmacophores or to construct fused heterocyclic systems, thereby generating novel molecular entities with potential therapeutic applications. A patent for various pyrrolidine compounds highlights their utility in developing treatments for lipid disorders, demonstrating the value of this class of building blocks in drug discovery. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1596018-03-9 | chemicalregister.comsigmaaldrich.comchemsrc.com |

| Molecular Formula | C₉H₁₇NO | chemicalregister.com |

| Molecular Weight | 155.24 g/mol | chemicalregister.com |

| IUPAC Name | This compound | chemicalregister.com |

| H-Bond Donor Count | 1 | chemicalregister.com |

| H-Bond Acceptor Count | 2 | chemicalregister.com |

Role in Domino and Cascade Reactions

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. The structure of this compound is well-suited for participation in such processes. The intramolecular proximity of the nucleophilic nitrogen and the electrophilic ketone carbonyl can be exploited to design novel cyclization or rearrangement cascades.

While specific examples detailing the use of this compound in domino reactions are not yet widely published, the pyrrolidine scaffold is frequently employed in these complex transformations. For instance, a palladium-catalyzed cyclization-allylation reaction has been developed for the synthesis of substituted pyrrolidinones, showcasing the utility of the pyrrolidine framework in intricate synthetic sequences. aalto.fi The bifunctionality of this compound allows it to potentially act as a linchpin in multi-component reactions, where three or more reactants combine to form a complex product in a single step.

Contribution to Chemical Library Synthesis for Discovery Programs

The generation of chemical libraries containing large numbers of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. This compound is an excellent candidate for inclusion in library synthesis due to its capacity for diversification.

Starting from this single scaffold, chemists can generate a vast library of related molecules by systematically reacting the amine and ketone functionalities with a collection of different reagents.

At the Amine: Reaction with a diverse set of carboxylic acids, sulfonyl chlorides, or alkyl halides.

At the Ketone: Reaction with various Grignard reagents, organolithium compounds, or Wittig reagents.

This parallel synthesis approach can rapidly produce hundreds or thousands of unique compounds. These libraries can then be screened against biological targets to identify new hit compounds for drug development programs or tested for novel material properties. The synthesis of libraries based on the pyrrolidine-2,5-dione core has been shown to be a valuable strategy in the search for new anticonvulsant agents.

Probing Molecular Recognition Processes

Molecular recognition describes the specific, non-covalent interaction between two or more molecules, a process fundamental to all of biology. The structural features of this compound make it a potential tool for studying these phenomena. The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, while the oxygen atom of the ketone is a hydrogen bond acceptor.

These features allow the molecule, or derivatives thereof, to bind to the active sites of enzymes or the ligand-binding pockets of receptors. By synthesizing analogs of this compound and measuring their binding affinities, researchers can probe the specific interactions that govern molecular recognition. For example, studies on related pyrrolidine derivatives have explored their binding to critical biological targets like dopamine (B1211576) and norepinephrine (B1679862) transporters. Although direct studies involving this compound are limited, its structure provides a simple yet functionally rich framework for designing molecular probes to investigate biological binding events.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Leuprorelin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.